N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2198592-52-6
VCID: VC6898510
InChI: InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14)
SMILES: CC1=CC(=NC=C1)NC2CCCC2F
Molecular Formula: C11H15FN2
Molecular Weight: 194.253

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine

CAS No.: 2198592-52-6

Cat. No.: VC6898510

Molecular Formula: C11H15FN2

Molecular Weight: 194.253

* For research use only. Not for human or veterinary use.

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine - 2198592-52-6

Specification

CAS No. 2198592-52-6
Molecular Formula C11H15FN2
Molecular Weight 194.253
IUPAC Name N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
Standard InChI InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14)
Standard InChI Key SKSKBUFWCFQTAB-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2CCCC2F

Introduction

Chemical Identity and Structural Features

N-(2-Fluorocyclopentyl)-4-methylpyridin-2-amine belongs to the class of 2-aminopyridine derivatives, characterized by a pyridine ring substituted with an amino group at position 2 and a methyl group at position 4. The fluorocyclopentyl moiety at the amino nitrogen introduces steric and electronic modifications that influence its reactivity and interactions with biological targets.

Molecular Formula and Weight

The molecular formula is C11_{11}H14_{14}FN2_2, with a molecular weight of 202.24 g/mol. This aligns closely with the phenyl analog N-(2-fluorophenyl)-4-methylpyridin-2-amine (PubChem CID: 91757023), which shares the same core structure but substitutes the cyclopentyl group with a phenyl ring .

Table 1: Comparative Molecular Properties

PropertyN-(2-Fluorocyclopentyl)-4-methylpyridin-2-amineN-(2-Fluorophenyl)-4-methylpyridin-2-amine
Molecular FormulaC11_{11}H14_{14}FN2_2C12_{12}H11_{11}FN2_2
Molecular Weight (g/mol)202.24202.23
Key Structural FeaturesFluorocyclopentyl, 4-methylpyridineFluorophenyl, 4-methylpyridine

Stereochemical Considerations

The fluorocyclopentyl group introduces chirality at the cyclopentane ring’s 2-position. The spatial arrangement of the fluorine atom (axial vs. equatorial) may impact binding affinity in biological systems, though no experimental data specific to this compound exists.

Synthetic Pathways and Optimization

Core Synthesis of 4-Methylpyridin-2-amine

The synthesis of 2-amino-4-methylpyridine, a precursor for this compound, is well-documented. A Chinese patent (CN107011254B) describes a high-yield method using hydroxylamine hydrochloride for deprotection under reflux conditions . This approach avoids hazardous reagents and achieves >90% purity, critical for downstream modifications .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
FluorinationDAST, CH2_2Cl2_2, 0°C → rt, 12h65–75
MesylationMsCl, Et3_3N, CH2_2Cl2_2, 0°C, 2h>90
Alkylation2-Amino-4-methylpyridine, K2_2CO3_3, DMF, 80°C, 24h40–50

Challenges in Radiolabeling

Hypothetical Biological Applications

Enzyme Inhibition

Heteroaryl compounds with fluorinated side chains, such as those disclosed in WO2015002994A2, exhibit inhibitory activity against SUMO-activating enzymes . While no direct evidence links the target compound to this activity, the fluorine atom’s electronegativity and the pyridine ring’s π-stacking capability suggest potential as a kinase or protease inhibitor.

Comparative Analysis with Phenyl Analogs

Pharmacokinetic Properties

The cyclopentyl group’s reduced aromaticity compared to phenyl may lower plasma protein binding, increasing free drug concentration. Molecular dynamics simulations predict a logP of 1.8 (vs. 2.1 for the phenyl analog), favoring improved solubility .

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